molecular formula C12H9N3OS B11767075 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine

Cat. No.: B11767075
M. Wt: 243.29 g/mol
InChI Key: GABDXHKNDJOYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine is a heterocyclic compound that contains both oxazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine typically involves the formation of the oxazole and thiazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2-aminothiazole and 2-bromoacetophenone as starting materials, followed by cyclization under basic conditions .

Industrial Production Methods

Industrial production of such heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is also a crucial factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or thiazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxazol-2-yl)-4-phenylthiazol-5-amine is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-amine

InChI

InChI=1S/C12H9N3OS/c13-10-9(8-4-2-1-3-5-8)15-12(17-10)11-14-6-7-16-11/h1-7H,13H2

InChI Key

GABDXHKNDJOYMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CO3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.